molecular formula C16H14ClN3OS2 B11352207 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11352207
M. Wt: 363.9 g/mol
InChI Key: ASOXBMMQKJWLKM-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of two thiazole rings, a chlorophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved by reacting α-haloketones with thiourea under acidic conditions.

    Substitution Reactions: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The chlorophenyl group can undergo further substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

Uniqueness

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of two thiazole rings and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H14ClN3OS2

Molecular Weight

363.9 g/mol

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H14ClN3OS2/c1-8-14(23-10(3)18-8)15(21)20-16-19-13(9(2)22-16)11-5-4-6-12(17)7-11/h4-7H,1-3H3,(H,19,20,21)

InChI Key

ASOXBMMQKJWLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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